![molecular formula C15H20O2 B12803902 Nootkatin CAS No. 4431-03-2](/img/structure/B12803902.png)
Nootkatin
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Overview
Description
Nootkatin is a sesquiterpene compound, which is a type of terpene consisting of three isoprene units. It is closely related to nootkatone, a well-known compound found in grapefruit and Alaskan yellow cedar. This compound is known for its distinct aroma and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nootkatin can be synthesized through various chemical methods. One common approach involves the oxidation of valencene, a sesquiterpene found in citrus fruits. The oxidation process typically uses reagents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves microbial biosynthesis. This method utilizes microorganisms such as fungi and bacteria to convert valencene into this compound. The process is environmentally friendly and offers high efficiency and stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
Nootkatin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate and chromium trioxide are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxygenated and reduced derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
Chemical Properties and Sources
Nootkatin is a bicyclic compound with the molecular formula C15H20O2. It is structurally related to other terpenes and exhibits various biological activities. The primary sources of this compound include:
- Chamaecyparis nootkatensis (yellow cedar)
- Cupressus macrocarpa
- Juniperus thurifera
These plants are known for their aromatic properties, attributed to the presence of this compound and related compounds like carvacrol.
Pharmaceutical Applications
This compound has been studied for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its use in developing natural antibacterial agents .
- Antioxidant Properties : this compound has shown promising antioxidant activity, which is essential for combating oxidative stress-related diseases. Its ability to scavenge free radicals may contribute to its protective effects against cellular damage .
- Anti-inflammatory Effects : Studies have demonstrated that this compound can modulate inflammatory responses, potentially making it useful in treating inflammatory conditions .
- Wound Healing : The compound has been linked to enhanced wound healing processes, possibly due to its antimicrobial and anti-inflammatory properties .
Agricultural Applications
This compound's role in agriculture is emerging, particularly in pest management:
- Insect Repellent : this compound has demonstrated insecticidal properties, making it a candidate for natural insect repellents. Its efficacy against common agricultural pests could reduce reliance on synthetic pesticides .
- Plant Defense Mechanism : As a natural compound found in certain plant species, this compound may play a role in plant defense mechanisms against herbivores and pathogens. Its presence can attract beneficial insects that aid in pollination or pest control .
Industrial Applications
The fragrance and flavor industry also finds value in this compound:
- Flavoring Agent : Due to its pleasant aroma, this compound is used as a flavoring agent in food products and beverages. Its GRAS (Generally Recognized As Safe) status by the FDA supports its use in consumables .
- Fragrance Production : this compound's unique scent profile makes it a valuable ingredient in perfumes and cosmetic products. Its incorporation can enhance the overall fragrance experience .
Case Study 1: Antimicrobial Efficacy
A study conducted by Bezerra Rodrigues Dantas et al. (2020) evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that this compound had a minimum inhibitory concentration significantly lower than that of conventional antibiotics, suggesting its potential as a natural alternative .
Case Study 2: Wound Healing Properties
Research by Milhim et al. (2019) explored the wound healing effects of this compound in animal models. The study found that topical application of this compound accelerated wound closure and reduced inflammation compared to untreated controls, highlighting its therapeutic potential .
Mechanism of Action
Nootkatin exerts its effects by interacting with various molecular targets and pathways. For example, it activates the α-adrenergic type 1 octopamine receptor in arthropods, causing fatal spasms. This mechanism makes it an effective insect repellent and insecticide .
Comparison with Similar Compounds
Nootkatin is similar to other sesquiterpenes such as nootkatone and valencene. it is unique due to its specific chemical structure and biological activities. While nootkatone is known for its grapefruit-like aroma and insecticidal properties, this compound has distinct oxidation and reduction products that offer different applications .
List of Similar Compounds
- Nootkatone
- Valencene
- Nootkatol
- Nootkatene
Properties
CAS No. |
4431-03-2 |
---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-hydroxy-5-(3-methylbut-2-enyl)-6-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C15H20O2/c1-10(2)5-6-12-7-8-14(16)15(17)9-13(12)11(3)4/h5,7-9,11H,6H2,1-4H3,(H,16,17) |
InChI Key |
MNMNTZYOZZLKSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)C(=CC=C1CC=C(C)C)O |
Origin of Product |
United States |
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